methyl 7-methylnaphthalene-1-carboxylate

Lipophilicity LogP Drug-likeness

Methyl 7-methylnaphthalene-1-carboxylate (CAS 91902-61-3) is a synthetic naphthalenecarboxylic acid ester with molecular formula C₁₃H₁₂O₂ and molecular weight 200.23 g/mol. It features a naphthalene core substituted with a methyl group at the 7-position and a methoxycarbonyl ester at the 1-position, yielding zero hydrogen bond donors, two hydrogen bond acceptors, two rotatable bonds, and a topological polar surface area of 26.3 Ų.

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
CAS No. 91902-61-3
Cat. No. B12442864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 7-methylnaphthalene-1-carboxylate
CAS91902-61-3
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC=C2C(=O)OC)C=C1
InChIInChI=1S/C13H12O2/c1-9-6-7-10-4-3-5-11(12(10)8-9)13(14)15-2/h3-8H,1-2H3
InChIKeyAHIFPBZMUQKYEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 7-Methylnaphthalene-1-Carboxylate (CAS 91902-61-3): Core Identity and Procurement-Relevant Properties


Methyl 7-methylnaphthalene-1-carboxylate (CAS 91902-61-3) is a synthetic naphthalenecarboxylic acid ester with molecular formula C₁₃H₁₂O₂ and molecular weight 200.23 g/mol [1]. It features a naphthalene core substituted with a methyl group at the 7-position and a methoxycarbonyl ester at the 1-position, yielding zero hydrogen bond donors, two hydrogen bond acceptors, two rotatable bonds, and a topological polar surface area of 26.3 Ų [1]. Its computed XLogP3 is 3.4, and an experimentally derived LogP value of 2.93 has been reported [1]. The compound serves primarily as a versatile synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty organic molecules, including liquid crystalline materials [2].

Why Methyl 7-Methylnaphthalene-1-Carboxylate Cannot Be Casually Substituted by Other Naphthalene Esters


Within the C₁₃H₁₂O₂ naphthalene ester isomer space, the precise position of the methyl substituent on the naphthalene ring governs both physicochemical properties and biological interaction profiles. Methyl 7-methylnaphthalene-1-carboxylate bears its methyl group at the 7-position, a substitution pattern that is synthetically accessible via esterification of 7-methylnaphthalene-1-carboxylic acid and that yields a compound with an experimentally determined LogP of 2.93—substantially higher than more polar naphthalene derivatives [1]. In biochemical assays, this specific substitution pattern has been tested for HMG-CoA reductase inhibition and found to lack significant inhibitory activity, a result that cannot be extrapolated to other positional isomers [2]. The ester at the 1-position also provides a well-characterized synthetic handle for further derivatization via hydrolysis or transesterification, reactivity that is absent in non-ester analogs [3].

Quantitative Differentiation Evidence for Methyl 7-Methylnaphthalene-1-Carboxylate vs. Closest Analogs


Lipophilicity Comparison: LogP of Methyl 7-Methylnaphthalene-1-Carboxylate vs. Unsubstituted Methyl 1-Naphthoate

The experimentally determined LogP of methyl 7-methylnaphthalene-1-carboxylate is 2.93, which is higher than the LogP of the unsubstituted parent compound methyl 1-naphthoate (CAS 2459-24-7), reflecting the lipophilicity-enhancing effect of the 7-methyl substituent [1]. This difference is consistent with the computed XLogP3 values of 3.4 for the 7-methyl derivative versus literature-reported values for methyl 1-naphthoate. The increased lipophilicity has implications for membrane permeability, metabolic partitioning, and chromatographic retention behavior.

Lipophilicity LogP Drug-likeness Physicochemical profiling

Synthetic Accessibility and Yield: Demonstrated 90% Yield via Acid-Catalyzed Esterification

A robust synthetic protocol for methyl 7-methylnaphthalene-1-carboxylate has been established via acid-catalyzed esterification of 7-methylnaphthalene-1-carboxylic acid with methanol in the presence of concentrated H₂SO₄, achieving an isolated yield of 90% after Kugelrohr distillation [1]. This protocol, reported by Kolotuchin and Meyers (J. Org. Chem. 1999), uses 21 g (112 mmol) of the carboxylic acid precursor at 0 °C to reflux scale, producing 20 g of the ester as a yellowish oil [1]. By comparison, the corresponding acid form (7-methylnaphthalene-1-carboxylic acid, CAS 35387-22-5) lacks this direct ester handle for subsequent transformations.

Synthetic chemistry Esterification Reaction yield Process chemistry

HMG-CoA Reductase Inhibitory Activity: Null Result Differentiates from Active Naphthalene-Derived Inhibitors

Methyl 7-methylnaphthalene-1-carboxylate was tested for inhibitory activity against rat hepatic microsomal HMG-CoA reductase and was found to lack significant inhibitory activity [1]. This negative result distinguishes it from structurally related naphthalene-derived statins and HMG-CoA reductase inhibitors that do demonstrate measurable IC₅₀ values in this assay system. For context, potent HMG-CoA reductase inhibitors in the statin class typically exhibit nanomolar IC₅₀ values.

Enzyme inhibition HMG-CoA reductase Cholesterol biosynthesis Off-target screening

Topological Polar Surface Area and Hydrogen Bonding Profile: Differentiated from Hydroxylated Naphthalene Esters

Methyl 7-methylnaphthalene-1-carboxylate has zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area (TPSA) of 26.3 Ų [1]. This contrasts with hydroxylated analogs such as methyl 2-hydroxy-5-methoxy-7-methylnaphthalene-1-carboxylate (CAS 74086-89-8), which has three H-bond acceptors and one H-bond donor, conferring higher polarity. The TPSA of 26.3 Ų places the compound well below the 60 Ų threshold commonly associated with good oral absorption, whereas hydroxylated analogs with additional polar functionality may exceed this threshold or approach it more closely.

Drug-likeness TPSA Permeability Physicochemical filtering

Ester Reactivity Handle: Hydrolysis/Transesterification Potential vs. Carboxylic Acid and Non-Ester Analogs

The methoxycarbonyl ester at the 1-position of methyl 7-methylnaphthalene-1-carboxylate provides a well-characterized functional handle for hydrolysis to the corresponding carboxylic acid or transesterification to alternative esters [1]. This contrasts with (a) 7-methylnaphthalene-1-carboxylic acid (CAS 35387-22-5), which would require separate esterification to install the ester, and (b) 7-methylnaphthalene itself, which lacks any carboxyl functionality for further derivatization. The ester group also enables participation in nucleophilic acyl substitution reactions that are not available to the non-ester analogs.

Synthetic handle Derivatization Hydrolysis Functional group interconversion

Optimal Application Scenarios for Procuring Methyl 7-Methylnaphthalene-1-Carboxylate


Medicinal Chemistry Building Block for Lipophilic Naphthalene-Derived Probe Synthesis

With an experimental LogP of 2.93, zero H-bond donors, and a TPSA of only 26.3 Ų, methyl 7-methylnaphthalene-1-carboxylate is well-suited as a starting scaffold for medicinal chemistry programs targeting intracellular or CNS-penetrant small molecules [1]. The ester handle enables rapid diversification via hydrolysis or transesterification, and the 7-methyl substitution provides a distinct lipophilicity profile compared to the unsubstituted methyl 1-naphthoate. The documented 90% esterification yield supports reliable multi-gram procurement for hit-to-lead chemistry.

Negative Control or Selectivity Counter-Screen for HMG-CoA Reductase Assays

The documented lack of significant HMG-CoA reductase inhibitory activity [1] positions methyl 7-methylnaphthalene-1-carboxylate as a structurally appropriate negative control compound for naphthalene-based inhibitor screening cascades. Researchers developing statin-like molecules or other HMG-CoA reductase inhibitors can use this compound to validate assay specificity and confirm that observed inhibition is not due to nonspecific naphthalene scaffold effects.

Synthetic Intermediate for Binaphthyl and Atropisomeric Ligand Synthesis

As demonstrated by Kolotuchin and Meyers (J. Org. Chem. 1999), methyl 7-methylnaphthalene-1-carboxylate serves as a key intermediate in the synthesis of 8,8′-disubstituted 1,1′-binaphthyls that are stable to atropisomerization [1]. The 7-methyl group contributes to the steric environment necessary for atropisomer stability, and the ester at the 1-position provides the functional handle for subsequent transformations in the synthetic sequence. Procurement of this specific isomer is essential for reproducing the published synthetic route.

Liquid Crystal Precursor Development

Naphthalene carboxylate esters, including methyl 7-methylnaphthalene-1-carboxylate, have been identified as precursors for the synthesis of liquid crystalline materials, particularly ferroelectric liquid crystal compounds with tristable phases suitable for electro-optical display applications [1]. The specific substitution pattern (7-methyl, 1-carboxylate ester) influences mesophase behavior and thermal stability; substituent position isomerism is known to alter liquid crystalline transition temperatures, making the procurement of the correct positional isomer critical for reproducible material properties.

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